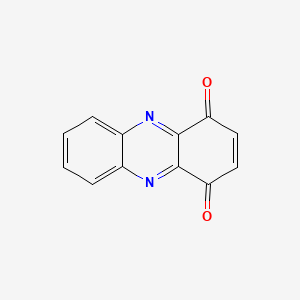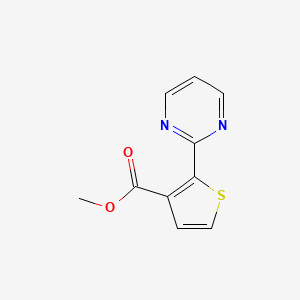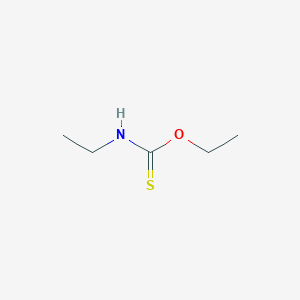![molecular formula C10H7BrN4 B14004326 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile CAS No. 40620-39-1](/img/structure/B14004326.png)
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is an organic compound with the molecular formula C10H7BrN4 It is a derivative of malononitrile and features a diazenyl group attached to a bromophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, and the bromophenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metals or other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Chlorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Fluorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Methylphenyl)diazenyl]-2-methylpropanedinitrile
Uniqueness
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
40620-39-1 |
|---|---|
Molekularformel |
C10H7BrN4 |
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H7BrN4/c1-10(6-12,7-13)15-14-9-4-2-8(11)3-5-9/h2-5H,1H3 |
InChI-Schlüssel |
MWSUEFXXWXJQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


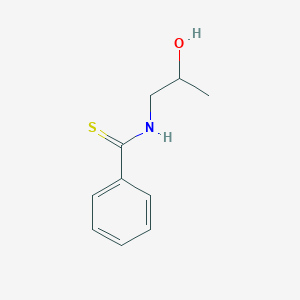
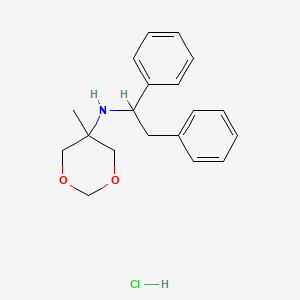
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
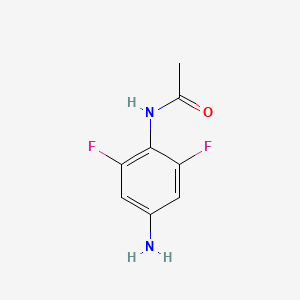
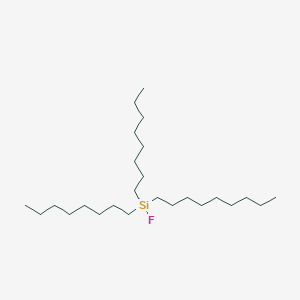
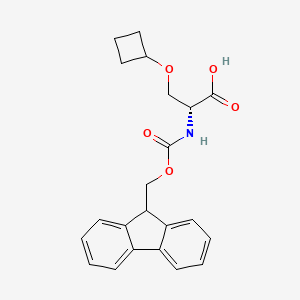
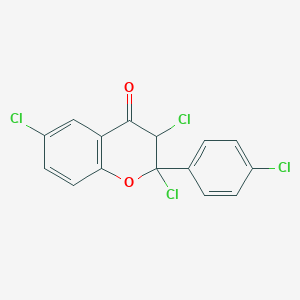
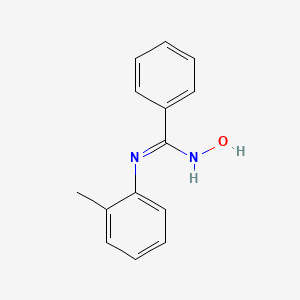
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
